molecular formula C9H18ClNO2 B1592202 Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride CAS No. 225240-71-1

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1592202
CAS No.: 225240-71-1
M. Wt: 207.7 g/mol
InChI Key: ZRVPAABDZYFQFB-UHFFFAOYSA-N
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Description

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride can be compared with other piperidine derivatives such as:

  • Methyl 4-piperidinecarboxylate hydrochloride
  • Ethyl 4-piperidinecarboxylate hydrochloride
  • 4-Methylpiperidine hydrochloride

Uniqueness

What sets this compound apart is its specific ester functional group, which allows for unique reactivity and applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

ethyl 4-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVPAABDZYFQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598364
Record name Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225240-71-1
Record name Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-methylpiperidine-4-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of O1-tert-butyl O4-ethyl 4-methylpiperidine-1,4-dicarboxylate (1 g, 3.68 mmol) in 1,4-dioxane (10 mL) was added HCl-1,4-dioxane (4.0 M, 15 mL) solution. The mixture was stirred at rt for 30 minutes. After completion of reaction (by TLC), solvent was evaporated to obtain brown solid material (0.90 g) that was carried forward to the next step without purification. MS: 172.16 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride
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